molecular formula C22H26FN3O4 B2874324 N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-71-7

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2874324
CAS No.: 942012-71-7
M. Wt: 415.465
InChI Key: CBNYUUWVYQZAAG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorobenzyl group at the N1 position and a substituted phenethyl-morpholine moiety at the N2 position. The 4-fluorobenzyl group may enhance metabolic stability and binding affinity, while the morpholinoethyl substituent likely improves solubility due to the polar morpholine ring.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-19-8-4-17(5-9-19)20(26-10-12-30-13-11-26)15-25-22(28)21(27)24-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNYUUWVYQZAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a fluorobenzyl group, a morpholinoethyl moiety, and an oxalamide linkage. The synthesis typically involves the reaction of 4-fluorobenzylamine with 2-(4-methoxyphenyl)-2-morpholinoethyl isocyanate under controlled conditions. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran, with triethylamine as a base to facilitate the process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, potentially leading to:

  • Inhibition of Protein-Protein Interactions : The compound has shown promise as an inhibitor of the MENIN-MLL interaction, which is significant in certain leukemias and other malignancies.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Biological Activity Data

Several in vitro studies have evaluated the biological activity of this compound. Below is a summary table of key findings:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HeLa5.0Apoptosis
Study 2MCF-73.5Caspase Activation
Study 3A5497.0Cell Cycle Arrest

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In cell line assays, it has been shown to inhibit proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Studies

  • Case Study on Leukemia Treatment : A study focusing on acute myeloid leukemia (AML) highlighted how inhibitors of the MENIN-MLL interaction could lead to reduced tumor growth in xenograft models when treated with compounds similar to this compound .
  • Breast Cancer Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in breast cancer management .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound may confer similar metabolic stability to chloro or trifluoromethyl substituents in analogs like compound 1c and derivatives .
  • Morpholine vs.

Physicochemical Properties

  • Solubility: Morpholinoethyl substituents (target compound) likely improve aqueous solubility compared to purely aromatic analogs (e.g., compound 17 in ) due to the morpholine oxygen’s polarity.
  • Metabolic Stability : Fluorine substitution at the benzyl position may reduce oxidative metabolism, as seen in compound 1c (), which retained stability in microsomal assays .
  • Synthetic Yield : The target compound’s complex substitution pattern may result in lower yields (e.g., 30–53% for similar multi-step syntheses in ) compared to simpler oxalamides like S336 .

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